molecular formula C19H27NO4 B14248533 1-(2-Nitrophenyl)ethyl undec-10-enoate CAS No. 404353-09-9

1-(2-Nitrophenyl)ethyl undec-10-enoate

Cat. No.: B14248533
CAS No.: 404353-09-9
M. Wt: 333.4 g/mol
InChI Key: JPVITEUJSHIUIW-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)ethyl undec-10-enoate is an organic compound that combines the structural features of a nitrophenyl group and an undecenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)ethyl undec-10-enoate can be synthesized through a multi-step process. One common method involves the esterification of undec-10-enoic acid with 1-(2-nitrophenyl)ethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and solvent recovery systems can also be implemented to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)ethyl undec-10-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amin

Properties

CAS No.

404353-09-9

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

1-(2-nitrophenyl)ethyl undec-10-enoate

InChI

InChI=1S/C19H27NO4/c1-3-4-5-6-7-8-9-10-15-19(21)24-16(2)17-13-11-12-14-18(17)20(22)23/h3,11-14,16H,1,4-10,15H2,2H3

InChI Key

JPVITEUJSHIUIW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCC=C

Origin of Product

United States

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